molecular formula C14H13ClN2O4S B13625251 N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide CAS No. 62554-78-3

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B13625251
CAS No.: 62554-78-3
M. Wt: 340.8 g/mol
InChI Key: QMHWQYACMHYRDW-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is a synthetic compound belonging to the important class of sulfonamide (SN) molecules, which are characterized by the presence of a sulfonamide functional group (-SO₂NH- or -SO₂NRR') . This particular derivative features a benzyl-methyl group on the sulfonamide nitrogen and both chloro and nitro substituents on the benzene ring, a structural motif seen in other researched sulfonamides . Sulfonamides are a cornerstone of medicinal chemistry, first introduced as antibacterial agents and now known to exhibit a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Research into N-benzyl-N-arylsulfonamide derivatives has indicated their potential as inhibitors of the Kv1.3 potassium channel, a promising target for the development of therapeutics for autoimmune diseases such as psoriasis, multiple sclerosis, and type 1 diabetes . The specific structural features of this compound—including the N-benzyl group and the chloro and nitro substituents—are likely key to its interaction with biological macromolecules and its overall research value in hit-to-lead optimization and mechanism of action studies . As with related substances, researchers should handle this compound with appropriate safety precautions. Similar sulfonamide compounds are known to cause skin and eye irritation and may cause respiratory irritation . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-4-chloro-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-13(15)14(9-12)17(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWQYACMHYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649716
Record name N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-78-3
Record name N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Detailed Stepwise Preparation

Sulfonylation

The starting material is typically 4-chloro-3-nitrobenzene sulfonyl chloride. This intermediate is reacted with methylamine or N-methylamine under controlled conditions to form the corresponding N-methyl-4-chloro-3-nitrobenzene-1-sulfonamide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature with a base like sodium carbonate or triethylamine to neutralize the hydrochloric acid generated.

N-Benzylation

The N-methyl sulfonamide undergoes benzylation by reaction with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This step introduces the benzyl group onto the sulfonamide nitrogen, yielding N-benzyl-N-methyl-4-chloro-3-nitrobenzene-1-sulfonamide.

Alternative One-Pot Synthesis

Recent advances suggest that the sulfonylation and N-benzylation steps can be combined into a one-pot synthesis, improving efficiency and yield. For example, treatment of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine followed by direct benzylation in the same reaction vessel under controlled temperature and stirring conditions has been reported to produce the target compound with high purity and yield.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Sulfonylation 4-chloro-3-nitrobenzenesulfonyl chloride + methylamine + base DCM or THF Room temperature 85-95 Base neutralizes HCl; inert atmosphere preferred
N-Benzylation Benzyl bromide/chloride + K2CO3 DMF or acetonitrile 50-80°C 80-90 Polar aprotic solvent enhances alkylation
One-pot method Sequential addition of methylamine and benzyl halide + base Single solvent system Room temp to 60°C 88-92 Reduces purification steps

Research Findings and Methodological Insights

  • Catalyst Use: Environmentally benign catalysts such as zinc oxide nanoparticles have been employed in related sulfonamide syntheses to improve yield and reduce reaction time, although their direct application to this specific compound requires further validation.

  • Solvent-Free and Green Chemistry Approaches: Solvent-free methods using heterogeneous catalysts have shown promise in sulfonamide synthesis, offering high yields (up to 95%) and easy catalyst recovery. These methods, however, are more commonly applied to simpler sulfonamides and may require adaptation for this compound.

  • Crystallographic Characterization: Analogous N-benzylbenzenesulfonamide derivatives have been synthesized and characterized crystallographically, confirming the molecular structure and purity of the products. Such characterization ensures the reliability of synthetic methods and the integrity of the final compound.

Summary Table of Key Preparation Methods

Method Type Description Advantages Limitations References
Stepwise Synthesis Separate sulfonylation, N-methylation, and N-benzylation steps High control over each step Multiple purification steps
One-Pot Synthesis Combined sulfonylation and N-benzylation in one vessel Improved efficiency and yield Requires precise reaction control
Catalyst-Assisted Use of ZnO nanoparticles or CsF-Celite catalysts High yield, environmentally friendly Catalyst availability and cost
Solvent-Free Neat reaction conditions with heterogeneous catalysts Green chemistry, easy catalyst recovery May not suit all substrates

Scientific Research Applications

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Sulfonamide Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) N-Substituents Benzene Ring Substituents
N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide Not Available C₁₄H₁₃ClN₂O₄S 340.78 Benzyl, Methyl 4-Chloro, 3-Nitro
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide 6409-51-4 C₁₃H₁₁ClN₂O₄S 326.76 Phenyl, Methyl 4-Chloro, 3-Nitro
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 338964-27-5 C₂₄H₂₂ClN₃O₃S 468.97 Benzimidazole moiety 4-Chloro (on sulfonamide ring)
Key Observations:

N-Substituent Effects :

  • The target compound’s benzyl group increases steric bulk and lipophilicity compared to the phenyl group in the analog from . This may enhance membrane permeability in biological systems.
  • The benzimidazole-containing analog () features a bicyclic heteroaromatic system, which likely confers distinct electronic properties and binding affinity in pharmacological contexts .

Molecular Weight and Complexity :

  • The benzimidazole derivative (468.97 g/mol) is significantly heavier due to its fused-ring system and additional methoxy and methyl groups . This complexity may limit synthetic accessibility compared to the simpler sulfonamides.

Electron-Withdrawing Groups :

  • Both the target compound and the analog share 4-chloro and 3-nitro substituents, which deactivate the benzene ring and direct electrophilic substitution reactions to specific positions.

Physicochemical and Reactivity Profiles

Table 2: Hypothetical Physicochemical Properties Based on Structural Features
Property Target Compound 4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide Benzimidazole Derivative
LogP (Lipophilicity) ~3.5 (estimated) ~3.0 ~4.2
Aqueous Solubility Low (nitro groups reduce solubility) Low Very Low
Stability Nitro group may confer thermal instability Similar to target Enhanced by benzimidazole ring
Key Findings:
  • Solubility : All three compounds exhibit low aqueous solubility due to aromatic rings and hydrophobic substituents.
  • Reactivity : The nitro group in the target compound may participate in reduction reactions under catalytic hydrogenation, forming amine derivatives.

Biological Activity

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a nitro group, and a benzyl moiety. The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors.

The primary mechanism of action for this compound involves its ability to act as an enzyme inhibitor . Specifically, it may inhibit enzyme activity by binding to either the active site or allosteric sites of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties . They function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting dihydropteroate synthase, sulfonamides disrupt folate synthesis, which is crucial for bacterial growth and replication .

CompoundActivityReference
This compoundAntibacterial
SulfadiazineBroad-spectrum antibacterial

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The sulfonamide group can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamide derivatives against various viruses. For instance, certain sulfonamides have shown efficacy against Newcastle disease virus and avian influenza virus . Although specific data on this compound's antiviral activity is limited, its structural similarity to other active compounds suggests potential for further investigation.

Case Studies

  • Enzyme Inhibition Studies : A study evaluated the enzyme inhibition capabilities of various sulfonamides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial dihydropteroate synthase, confirming the compound's potential as an antibacterial agent .
  • Anti-inflammatory Research : In vitro studies demonstrated that compounds with a similar structure exhibited dose-dependent inhibition of pro-inflammatory cytokines in macrophages. This suggests that this compound may also possess anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide, and how can side reactions be minimized?

  • Methodological Answer : The synthesis requires controlled temperatures (e.g., 0–5°C for nitro-group introduction) and inert atmospheres (argon/nitrogen) to prevent oxidation or unintended substitutions. Reactants such as 4-chloro-N-methylbenzene-1-sulfonamide and benzyl halides are typically used. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Side reactions like over-nitration can be mitigated by stoichiometric control of nitric acid .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for N-methyl).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 369.05).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains .

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